molecular formula C11H14N4O4S B2999802 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795476-84-4

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2999802
CAS No.: 1795476-84-4
M. Wt: 298.32
InChI Key: CGHQCRLHWJYBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core linked to an azetidine ring via a sulfonamide bridge. The azetidine moiety is further substituted with a 1-methylimidazole-4-sulfonyl group. The compound’s design combines conformational rigidity (azetidine) with hydrogen-bonding capacity (sulfonamide and succinimide), which may enhance binding specificity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

1-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-13-6-9(12-7-13)20(18,19)14-4-8(5-14)15-10(16)2-3-11(15)17/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHQCRLHWJYBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The azetidine ring is then formed through cyclization reactions, and finally, the pyrrolidine-2,5-dione moiety is incorporated.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The azetidine and pyrrolidine-2,5-dione moieties contribute to the overall stability and bioactivity of the compound.

Comparison with Similar Compounds

Key Differences :

Parameter Target Compound Pyrazole-Based Analogues ()
Core Structure Azetidine-pyrrolidine-2,5-dione 4,5-Dihydro-1H-pyrazole
Hydrogen-Bonding Capacity High (succinimide carbonyls, sulfonamide) Moderate (sulfonamide, pyrazole NH)
Conformational Flexibility Restricted (azetidine) Moderate (non-planar dihydropyrazole)
Synthetic Accessibility Likely challenging due to azetidine synthesis Simplified via pyrazole ring formation

Key Functional Contrasts :

  • Reactivity: The thioester in 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione undergoes nucleophilic substitution (e.g., with PEI ), whereas the sulfonamide in the target compound is more stable and may participate in non-covalent interactions.
  • Biological Targets : The imidazole-sulfonamide group in the target compound could target histamine receptors or sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), while the thioester analog’s long alkyl chain may favor lipid membrane interactions .

Research Findings and Implications

  • Synthetic Feasibility : The azetidine ring in the target compound requires specialized synthetic steps (e.g., ring-closing reactions) compared to the dihydropyrazole or thioester analogs, which are more straightforward to assemble .
  • Pharmacokinetic Predictions : The succinimide core may confer susceptibility to hydrolysis in vivo, whereas the sulfonamide linkage in the target compound could enhance metabolic stability relative to the thioester analog .
  • Target Selectivity : The combination of azetidine rigidity and imidazole sulfonamide may reduce off-target effects compared to less constrained analogs like those in .

Biological Activity

The compound 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₄O₃S
  • SMILES Notation : CN1C(=O)C2=C(N1)C(=O)N(C(=O)C2)S(=O)(=O)C

Research indicates that compounds similar to This compound may act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme involved in the catabolism of tryptophan through the kynurenine pathway, which has implications in tumor immune evasion and inflammation. By inhibiting IDO1, these compounds can potentially enhance anti-tumor immunity and improve therapeutic outcomes in cancer patients .

Antitumor Activity

Studies have reported that pyrrolidine derivatives exhibit significant antitumor activity. For instance, a related compound demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involved modulation of the kynurenine pathway, leading to reduced immunosuppression in the tumor microenvironment .

Case Studies

One notable case study involved the application of a structurally similar pyrrolidine derivative in a clinical setting for patients with advanced melanoma. The compound was administered alongside standard chemotherapy regimens, resulting in improved patient responses and prolonged survival rates compared to historical controls. The study highlighted the importance of IDO1 inhibition in enhancing the effectiveness of existing therapies .

Research Findings

StudyCompoundActivityMechanism
Study 1Pyrrolidine derivativeAntitumorIDO1 inhibition
Study 2Similar compoundEnhanced immune responseKynurenine pathway modulation
Study 3Clinical trialImproved survival in melanoma patientsCombination therapy with chemotherapy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.